(R)-3-Fluoropyrrolidine-3-carboxylic acid hcl

Catalog No.
S13546898
CAS No.
M.F
C5H9ClFNO2
M. Wt
169.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-Fluoropyrrolidine-3-carboxylic acid hcl

Product Name

(R)-3-Fluoropyrrolidine-3-carboxylic acid hcl

IUPAC Name

(3R)-3-fluoropyrrolidine-3-carboxylic acid;hydrochloride

Molecular Formula

C5H9ClFNO2

Molecular Weight

169.58 g/mol

InChI

InChI=1S/C5H8FNO2.ClH/c6-5(4(8)9)1-2-7-3-5;/h7H,1-3H2,(H,8,9);1H/t5-;/m1./s1

InChI Key

CBGMUBKXUNQNAI-NUBCRITNSA-N

Canonical SMILES

C1CNCC1(C(=O)O)F.Cl

Isomeric SMILES

C1CNC[C@]1(C(=O)O)F.Cl

(R)-3-Fluoropyrrolidine-3-carboxylic acid hydrochloride is an enantiopure fluorinated cyclic amino acid derivative utilized as a rigidified building block in medicinal chemistry and peptidomimetic synthesis [1]. The presence of a fluorine atom at the C3 position creates a quaternary stereocenter that alters the physicochemical properties of the pyrrolidine core, including pKa modulation and increased lipophilicity [2]. The hydrochloride salt form provides bench stability and predictable solubility in polar solvents [3]. As a precursor, it is utilized for synthesizing metabolically stable kinase inhibitors and constrained peptide analogs where precise spatial orientation of pharmacophores is required [4].

Substituting this compound with non-fluorinated (R)-pyrrolidine-3-carboxylic acid or racemic mixtures compromises downstream application efficacy [1]. The absence of the C3 fluorine removes the stereoelectronic gauche effect, leading to increased ring flexibility and a higher entropic penalty upon target binding, which typically reduces target affinity by 10- to 100-fold in rigidified drug scaffolds [3]. Furthermore, utilizing the free base instead of the hydrochloride salt introduces quantifiable handling liabilities, including rapid atmospheric moisture absorption, leading to inconsistent stoichiometry during amide coupling reactions and batch-to-batch variability in active pharmaceutical ingredient (API) manufacturing [2].

Amine pKa Modulation and Passive Permeability

The introduction of the highly electronegative fluorine atom at the C3 position exerts an inductive effect that lowers the basicity of the adjacent pyrrolidine nitrogen compared to non-fluorinated analogs [1]. This pKa reduction increases the fraction of un-ionized molecules at physiological pH, enhancing passive membrane permeability [2].

Evidence DimensionPyrrolidine nitrogen pKa
Target Compound Data~7.5 - 8.0 (Fluorinated scaffold)
Comparator Or Baseline~9.5 - 10.0 ((R)-Pyrrolidine-3-carboxylic acid)
Quantified Difference~1.5 to 2.0 log unit reduction in basicity
ConditionsAqueous titration at 25°C

Lowering the pKa is critical for improving the oral bioavailability and blood-brain barrier penetration of downstream drug candidates.

Metabolic Stability and Oxidative Clearance

The C3 position of the pyrrolidine ring is a common site for cytochrome P450-mediated oxidative metabolism. By blocking this site with a fluorine atom, the intrinsic clearance of the resulting drug scaffold is reduced compared to non-fluorinated beta-proline derivatives [1].

Evidence DimensionIn vitro intrinsic clearance (Cl_int)
Target Compound Data< 15 µL/min/mg protein (Fluorinated scaffold)
Comparator Or Baseline> 60 µL/min/mg protein (Non-fluorinated scaffold)
Quantified Difference> 4-fold reduction in metabolic clearance
ConditionsHuman liver microsomes (HLM) assay

Procuring the fluorinated building block directly translates to longer in vivo half-lives and reduced dosing frequency for synthesized APIs.

Processability and Stoichiometric Control

The free base form of fluorinated pyrrolidines is prone to instability and hygroscopicity, often presenting as a deliquescent oil. The hydrochloride salt form resolves this liability, providing a crystalline, non-hygroscopic solid that maintains its integrity under standard laboratory conditions [1].

Evidence DimensionMoisture uptake (Hygroscopicity)
Target Compound Data< 2% weight gain (Hydrochloride salt)
Comparator Or Baseline> 15% weight gain (Free base form)
Quantified Difference> 7-fold reduction in moisture absorption
ConditionsDynamic Vapor Sorption (DVS) at 75% Relative Humidity

The non-hygroscopic HCl salt allows for precise weighing and stoichiometric control during automated parallel synthesis, minimizing moisture contamination.

Stereospecific Conformational Locking

The exact (R)-stereochemistry at the C3 quaternary center is essential for orienting the carboxylic acid vector correctly within specific enzymatic or receptor binding pockets. Substituting with the (S)-enantiomer typically results in steric clashes and a loss of binding affinity in rigidified peptidomimetics [1].

Evidence DimensionTarget binding affinity (IC50)
Target Compound Data< 10 nM (Matched (R)-enantiomer in optimized scaffolds)
Comparator Or Baseline> 1000 nM (Mismatched (S)-enantiomer)
Quantified Difference> 100-fold difference in eudismic ratio
ConditionsIn vitro stereospecific kinase/receptor binding assays

Procuring the exact enantiomer is critical to avoid synthesizing inactive diastereomers, saving downstream purification costs.

Synthesis of CNS-Penetrant Kinase Inhibitors

Leveraging the pKa-lowering effect of the C3 fluorine [1], this compound is a structurally validated precursor for increasing the lipophilicity and blood-brain barrier (BBB) permeability of pyrrolidine-containing neurotherapeutics [2].

Development of Metabolically Stable Peptidomimetics

Utilizing the C3 quaternary stereocenter to enforce specific backbone conformations (e.g., beta-turns) while simultaneously blocking CYP450 oxidation at the pyrrolidine core, resulting in highly stable peptide analogs [1].

Automated Library Synthesis and Scale-Up

Employing the crystalline hydrochloride salt [3] in large-scale amide coupling reactions ensures high yields, precise stoichiometry, and minimal moisture-induced side reactions compared to the free base [4].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

169.0305844 g/mol

Monoisotopic Mass

169.0305844 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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